d2-Guanidinoacetic acid
Overview
Description
D2-Guanidinoacetic acid is a useful research compound. Its molecular formula is C3H7N3O2 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
d2-Guanidinoacetic acid primarily targets the muscle and nerve tissues . It acts as a direct precursor of creatine, an essential compound in the energy metabolism of these tissues . It also has the potential to stimulate hormonal release and neuromodulation .
Mode of Action
This compound interacts with its targets by stimulating cellular bioenergetics through enhanced creatine biosynthesis . This results in amplified creatine availability in the skeletal muscle . It also has the potential to stimulate hormonal release and neuromodulation .
Biochemical Pathways
This compound affects the creatine biosynthesis pathway . It is a naturally occurring amino acid derivative that acts as a direct precursor of creatine . It also has the potential to alter the metabolic utilization of arginine .
Pharmacokinetics
It is known that it can be synthesized in the human body and can also be provided by animal- and plant-based foods, as well as nutritional supplements . It has been suggested that this compound could reduce blood glucose concentration by acting as an insulinotropic food compound .
Result of Action
The action of this compound results in improved clinical outcomes and prevention of muscle mass loss in patients with chronic renal failure . It also enhances muscular performance in healthy volunteers and improves health-related quality of life in patients with chronic fatigue syndrome . It has been suggested that this compound could potentially minimize the incidence of wooden breast, a disorder that increases the hardness of the Pectoralis major muscle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. More data are warranted to understand the factors affecting the potential efficacy of this compound to reduce the occurrence and severity of myopathies .
Biological Activity
d2-Guanidinoacetic acid (d2-GAA) is a stable isotope-labeled form of guanidinoacetic acid, a naturally occurring compound that serves as a precursor to creatine. Its biological activity has garnered interest in various fields, including nutrition, metabolism, and therapeutic applications. This article reviews the biological activity of d2-GAA, focusing on its metabolic pathways, effects on health biomarkers, and implications in clinical and animal studies.
Metabolic Pathways
Guanidinoacetic acid is synthesized endogenously from the amino acids arginine and glycine through the action of the enzyme L-arginine: glycine amidinotransferase (AGAT). This process primarily occurs in the kidneys. Subsequently, guanidinoacetic acid is methylated to form creatine by N-guanidinoacetate methyltransferase (GAMT), predominantly in the liver .
The metabolism of d2-GAA can be tracked using mass spectrometry techniques, which allow for precise quantification in biological samples. The stability of the d2 isotope enhances the reliability of these measurements, providing insights into its physiological roles and potential therapeutic effects .
1. Impact on Methylation Cycle
Recent studies have explored the relationship between dietary intake of guanidinoacetic acid and biomarkers associated with the methylation cycle. A study utilizing data from the National Health and Nutrition Examination Survey (NHANES) indicated that increased GAA intake correlates with changes in plasma levels of methylation cycle indicators such as homocysteine and methylmalonic acid . These findings suggest that GAA may influence methyl group availability, which is crucial for numerous biochemical processes.
2. Effects on Creatine Metabolism
The supplementation of d2-GAA has been shown to enhance creatine metabolism in various animal models. For instance, a study on Angus steers demonstrated that GAA supplementation resulted in significantly higher average daily weight gain and improved feed conversion efficiency compared to controls. Blood analyses revealed increased levels of GAA, creatine, and catalase, indicating enhanced antioxidant activity and improved nitrogen metabolism .
Case Study 1: Post-Marketing Surveillance Study
A post-marketing surveillance study evaluated the safety and efficacy of a supplement combining creatine and guanidinoacetic acid (CreGAATine™) in healthy adults. The study reported no serious adverse events, with a mild reduction in homocysteine levels observed over six months of supplementation. This suggests that d2-GAA may play a role in modulating homocysteine levels, thus reducing potential cardiovascular risks associated with elevated homocysteine .
Case Study 2: Effects on Broilers Under Stress
In poultry research, feeding d2-GAA to broilers subjected to chronic cyclic heat stress showed promising results. The supplementation improved oxidative status and enhanced creatine metabolic pathways, leading to better growth performance under stress conditions . These findings highlight the potential of d2-GAA in improving resilience against environmental stressors.
Data Tables
The following table summarizes key findings from recent studies regarding the effects of d2-GAA supplementation:
Study Focus | Findings | p-Value |
---|---|---|
Methylation Cycle Biomarkers | Reduction in total homocysteine levels | 0.028 |
Growth Performance in Angus Steers | Improved average daily weight gain | <0.01 |
Rumen Fermentation | Higher propionate levels; improved nitrogen retention | Not specified |
Oxidative Status in Broilers | Enhanced antioxidant activity | Not specified |
Properties
IUPAC Name |
2,2-dideuterio-2-(diaminomethylideneamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMFZUMJYQTVII-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745740 | |
Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-63-7 | |
Record name | N-(Diaminomethylidene)(2,2-~2~H_2_)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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